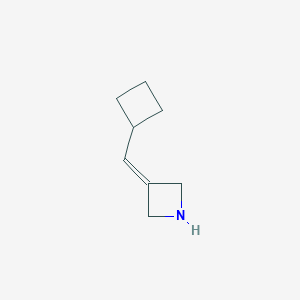
3-(Cyclobutylmethylidene)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclobutylmethylidene)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Cyclobutylmethylidene)azetidine, can be achieved through several methods:
Cycloaddition Reactions: . This reaction can be mediated by visible light and involves the formation of a four-membered ring.
Nucleophilic Substitution: Azetidines can also be synthesized via nucleophilic substitution reactions of acyclic amines. This method involves the substitution of a leaving group with a nucleophile, leading to the formation of the azetidine ring.
Reduction of β-Lactams: The reduction of β-lactams is another method to obtain azetidines. This process involves the reduction of the carbonyl group in β-lactams to form the corresponding azetidine.
Industrial Production Methods
Industrial production of azetidines often involves scalable and efficient synthetic routes. The aza Paternò–Büchi reaction is particularly attractive for industrial applications due to its high regio- and stereoselectivity . Additionally, the use of microwave irradiation and solid support systems can enhance the efficiency and yield of azetidine synthesis .
化学反应分析
Types of Reactions
3-(Cyclobutylmethylidene)azetidine undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form corresponding N-oxides.
Reduction: Reduction of azetidines can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .
科学研究应用
3-(Cyclobutylmethylidene)azetidine has several scientific research applications:
作用机制
The mechanism of action of 3-(Cyclobutylmethylidene)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating reactions with electrophiles . Additionally, the unique structure of azetidines allows them to interact with biological targets, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness of 3-(Cyclobutylmethylidene)azetidine
This compound is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity.
属性
分子式 |
C8H13N |
|---|---|
分子量 |
123.20 g/mol |
IUPAC 名称 |
3-(cyclobutylmethylidene)azetidine |
InChI |
InChI=1S/C8H13N/c1-2-7(3-1)4-8-5-9-6-8/h4,7,9H,1-3,5-6H2 |
InChI 键 |
YPDYOQNPIXFVBI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C=C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


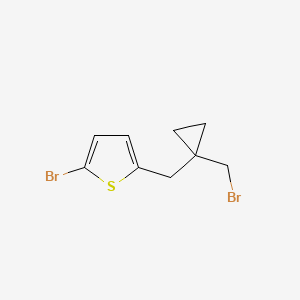

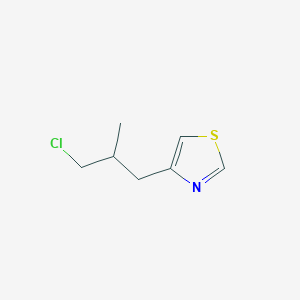
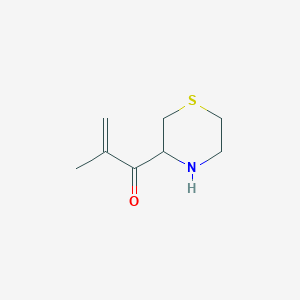
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
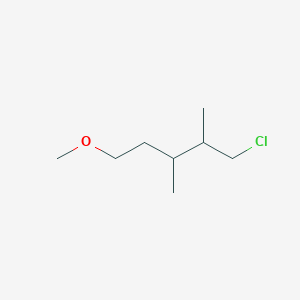
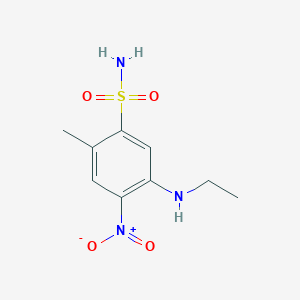
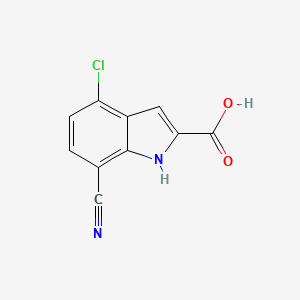
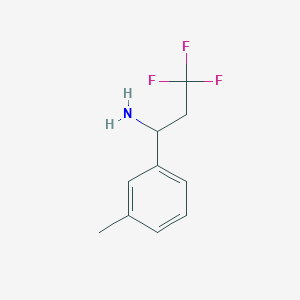
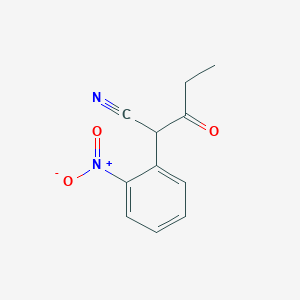
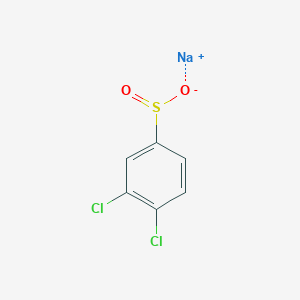
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
